molecular formula C11H13NO2 B2643005 N-methylisochroman-3-carboxamide CAS No. 1797945-32-4

N-methylisochroman-3-carboxamide

Cat. No. B2643005
CAS RN: 1797945-32-4
M. Wt: 191.23
InChI Key: JHANVJCSBVGCOI-UHFFFAOYSA-N
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Description

N-methylisochroman-3-carboxamide, also known as MI3, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MI3 has been shown to inhibit the activity of several protein kinases, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. In

Scientific Research Applications

Chemical Manipulation and Molecular Transformation

N-methylisochroman-3-carboxamide is involved in complex chemical processes, such as the reversible control of hydrogenation at the molecular level. For instance, a study utilized low-temperature scanning tunneling microscopy to selectively break the N-H bond of a methylaminocarbyne molecule, leading to the formation of an adsorbed methylisocyanide molecule. This process was completely reversible, allowing the regeneration of the initial compound by exposure to hydrogen at room temperature, showcasing the chemical's role in facilitating reversible chemical cycles at the single-molecule level (Katano et al., 2007).

Biomarker Discovery and Metabolic Pathway Analysis

In the field of biomedical research, derivatives of this compound, such as N-methylnicotinamide (NMN), and its metabolites have been investigated for their potential as biomarkers. A study focused on the relevance of raised urinary levels of NMN and its metabolites, N-methyl-4-pyridone-3-carboxamide (4PY) and N-methyl-2-pyridone-3-carboxamide (2PY), as indicators of peroxisome proliferation. This study established a predictive model based on the urinary excretion of these metabolites, using 1H nuclear magnetic resonance (NMR) spectroscopy, providing insights into their relationship with peroxisome proliferation and their potential use as biomarkers in this context (Delaney et al., 2005).

Pharmaceutical Research and Drug Development

This compound derivatives have also been explored in pharmaceutical research for their therapeutic potential. A study on the discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) highlighted the development of compounds with significant enzyme potency and cellular efficacy. This compound, identified through a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, displayed excellent potency and was in human phase I clinical trials at the time of the study (Penning et al., 2009).

properties

IUPAC Name

N-methyl-3,4-dihydro-1H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(13)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHANVJCSBVGCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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